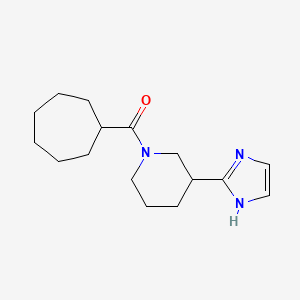

![molecular formula C21H26FN5 B5506914 7-[4-(4-氟苄基)-1,4-二氮杂环戊-1-基]-2,3,5-三甲基吡唑并[1,5-a]嘧啶](/img/structure/B5506914.png)

7-[4-(4-氟苄基)-1,4-二氮杂环戊-1-基]-2,3,5-三甲基吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves regioselective processes, often employing microwave-assisted cyclocondensation reactions. A notable method for synthesizing similar compounds involves the reaction between β-enaminones and NH-3-aminopyrazoles, followed by formylation using iminium salt moieties (Vilsmeyer-Haack reagent), yielding products with high selectivity and yields. Such methodologies highlight the intricate steps necessary to synthesize complex pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the compound's synthetic accessibility through advanced organic synthesis techniques (Castillo et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been extensively studied through NMR measurements and X-ray diffraction analysis. These compounds exhibit significant regioselectivity in their reactions, allowing for the precise determination of their molecular structures. For instance, studies on similar compounds have shown the ability to create hydrogen-bonded chains and frameworks within crystal structures, indicating a high degree of molecular complexity and the potential for diverse chemical interactions (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including cyclocondensation, formylation, and reactions with S-methylthiourea to produce a mixture of compounds. These reactions are pivotal for generating diverse derivatives with potential biological applications. The ability to react under different conditions and with various reagents speaks to the chemical versatility of these compounds (Bruni et al., 1993).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility and fluorescence, can vary significantly depending on the substitution pattern on the pyrimidine ring. Compounds within this class have shown important fluorescence and photophysical properties, with some derivatives exhibiting large Stokes shifts in different solvents. These properties are crucial for applications in fluorescent probes and detecting biologically or environmentally relevant species (Castillo et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidines, including their reactivity and potential as intermediates for further chemical transformations, have been explored through various studies. These compounds serve as strategic intermediates for the preparation of novel functional fluorophores and other biologically active molecules, highlighting their utility in synthetic organic chemistry and material science (Castillo et al., 2018).

科学研究应用

合成和结构修饰

吡唑并[1,5-a]嘧啶衍生物的合成涉及各种化学过程,旨在探索其结构和功能特性。例如,Bruni 等人(1993 年)描述了 7-二甲氨基乙烯基吡唑并[1,5-a]嘧啶的合成,强调了它们作为创建对中枢苯二氮卓受体具有潜在亲和力的三环衍生物的中间体的用途,为产生用于受体研究的复杂分子结构奠定了方法学基础 (Bruni 等人,1993 年)。类似地,徐等人(2012 年)关于用于正电子发射断层扫描 (PET) 肿瘤成像的 18F 标记的吡唑并[1,5-a]嘧啶衍生物的研究强调了该化合物对诊断应用的适应性,展示了由 2,4-二硝基苯甲酰胺和甲苯磺酸酯前体合成的化合物及其对肿瘤成像的生物学评估 (徐等人,2012 年)。

在科学研究中的潜在应用

这些化合物的科学应用广泛而多样。例如,源自吡唑并[1,5-a]嘧啶的化合物因其潜在的中枢神经系统 (CNS) 效应(类似于地西泮)而受到探索,表明它们与药理学和神经科学研究相关 (Dewald 等人,1977 年)。此外,正如张等人(2016 年)所讨论的,探索吡唑并[1,5-a]嘧啶衍生物的抗惊厥和抗抑郁活性,展示了这些化合物在解决神经系统疾病方面的治疗前景 (张等人,2016 年)。

作用机制

安全和危害

属性

IUPAC Name |

7-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN5/c1-15-13-20(27-21(23-15)16(2)17(3)24-27)26-10-4-9-25(11-12-26)14-18-5-7-19(22)8-6-18/h5-8,13H,4,9-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWMPDJUSBGAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCCN(CC3)CC4=CC=C(C=C4)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[4-(4-Fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5506831.png)

![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5506834.png)

![(1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5506842.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5506847.png)

![3-[2-(4-chlorophenyl)-2-oxoethylidene]-2-morpholinone](/img/structure/B5506851.png)

![8-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506872.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506898.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)

![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5506905.png)

![6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506918.png)

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5506931.png)